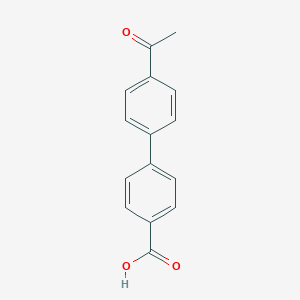

4-(4-acetylphenyl)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-acetylphenyl)benzoic acid (4-APBA) is an organic compound belonging to the family of benzoyl acids. It is a white crystalline solid, with a melting point of about 200 °C and a molecular weight of 212.22 g/mol. 4-APBA is a versatile compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. It is also used as a starting material in the synthesis of many chemicals and drugs.

Scientific Research Applications

Novel Bifunctional Poly-monomer Materials

4-(4-acetylphenyl)benzoic acid has been utilized in the synthesis of novel bifunctional poly-monomer materials. The process involves the esterification of this compound and 4-acetyl phenol, followed by reduction and dehydrolysis. These materials, characterized by 1H NMR and FT-IR, exhibited liquid crystal properties, as explored through Polarizing Optical Microscopy and Differential Scanning Calorimetry. The synthesis pathway includes several steps starting from biphenyl via Friedel-Crafts, bromination, Grignard reaction, and oxidation reactions, highlighting the compound's versatility in material science applications (魏婷, 安忠维, 陈新兵, 陈沛, 2012).

Phase-Transfer Catalysis

Another research avenue explored the kinetics of synthesizing 4-acetylphenyl benzoate from benzoylation of sodium 4-acetylphenoxide via third-liquid phase-transfer catalysis. This study demonstrated that the reaction rate could be significantly enhanced by forming a third-liquid phase, achieving a product yield of 100% within 3 minutes at 20°C. This work showcases the role of this compound in facilitating efficient synthesis processes through phase-transfer catalysis (Chin-Chen Huang, Hung-Ming Yang, 2005).

Tyrosinase Inhibition

The compound has been studied for its potential in developing tyrosinase inhibitors, which are relevant for treating dermatological disorders and possibly Parkinson's disease. Research into substituted benzoic and cinnamic acid esters, with a focus on amide-based derivatives of this compound, reveals promising inhibitory effects against tyrosinase. This underscores its potential utility in medicinal chemistry, particularly for skin health and neurodegenerative diseases (Z. Ashraf, Daeyoung Kim, S. Seo, S. Kang, 2016).

Photocatalysis and Light-induced Reactions

The photocatalytic applications of this compound have been highlighted through studies on its decarboxylation under near-UV irradiation, leading to efficient production of o-acyltoluene derivatives. This process, which does not occur with the meta and para isomers, suggests a potential route for environmentally friendly photocatalytic reactions (M. Sobczak, P. Wagner, 2002).

Safety and Hazards

Properties

IUPAC Name |

4-(4-acetylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBQNVDCQVGALU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400765 |

Source

|

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114691-92-8 |

Source

|

| Record name | 4-(4-acetylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of 4-(4-acetylphenyl)benzoic acid in the synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester?

A1: this compound serves as a crucial precursor in the multi-step synthesis of 4-(4-Vinylphenyl) Benzoic Acid-(4-Vinyl) Phenyl Ester. [, ] It reacts with 4-acetylphenol through an esterification reaction, yielding a di-carbonyl intermediate. This intermediate then undergoes reduction and dehydration to ultimately form the target bifunctional poly-monomer. [, ]

Q2: How is this compound synthesized?

A2: The synthesis of this compound begins with biphenyl as the starting material. [, ] It involves a series of reactions including Friedel-Crafts acylation, bromination, Grignard reaction, and oxidation to finally obtain the desired compound. [, ] This synthetic route highlights the versatility of chemical transformations to achieve complex structures from simpler starting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B40041.png)

![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B40048.png)

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)

![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)